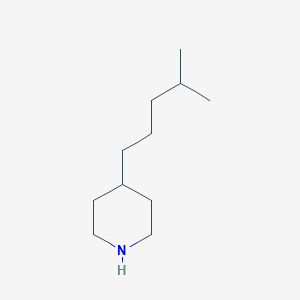
4-(4-Methylpentyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpentyl)piperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom Piperidine derivatives are widely recognized for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)piperidine typically involves multi-component reactions. One common method is the pseudo five-component reaction of anilines, methyl or ethyl acetoacetate, and aromatic aldehydes under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpentyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
4-(4-Methylpentyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpentyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, piperidine derivatives are known to inhibit certain enzymes, which can result in therapeutic effects such as pain relief and reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-Methylpentyl)piperidine include:
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
Dihydropyridine: Known for its use in calcium channel blockers.
Piperidine: The parent compound, widely used in drug synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylpentyl substituent enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .
Propiedades
Fórmula molecular |
C11H23N |
|---|---|
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
4-(4-methylpentyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h10-12H,3-9H2,1-2H3 |
Clave InChI |
GEXMDRFFUGVGAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


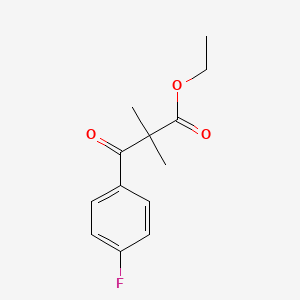
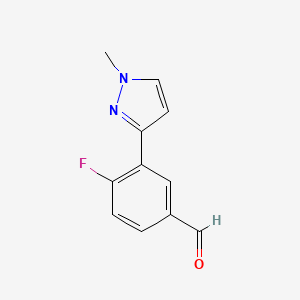
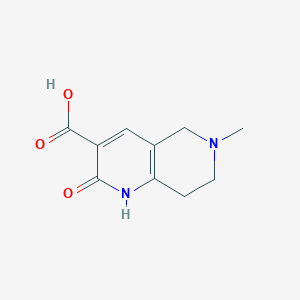
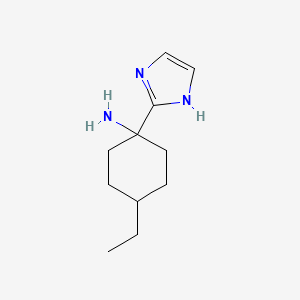

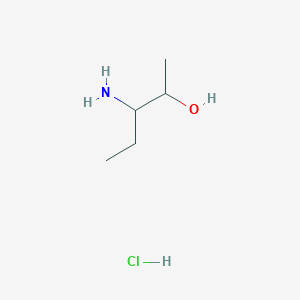
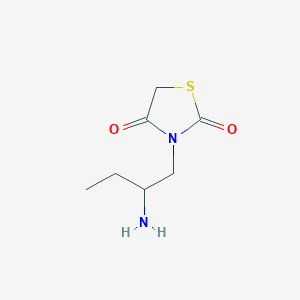
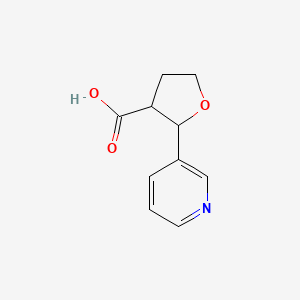

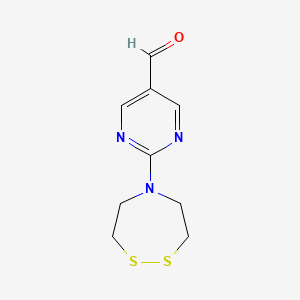
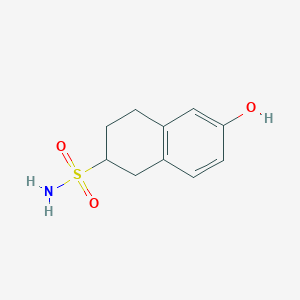
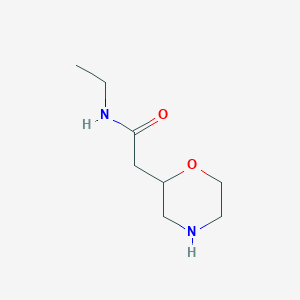
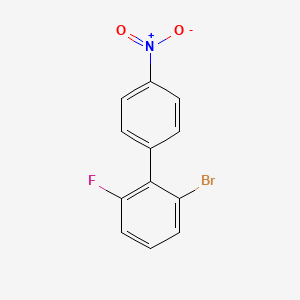
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
